molecular formula C12H9N5O2S B2954300 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207048-79-0

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2954300
CAS No.: 1207048-79-0
M. Wt: 287.3
InChI Key: PVYIHJQXUUWOTQ-UHFFFAOYSA-N
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Description

“4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a compound that belongs to the class of 1,3,4-oxadiazole derivatives . These compounds have been studied for their potential as acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives involves several steps . Key intermediates, such as 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol, are synthesized starting from substituted phenylacetic acids . The exact synthesis process for “this compound” might differ.


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by various spectral analyses, including IR, NMR, and high-resolution mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of corresponding 2-methyl quinazolinone and 4-substituted benzaldehydes in glacial acetic acid .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of the compound demonstrate significant anticancer properties. For instance, compounds synthesized from 2-(4-methylphenyl)acetic acid and related chemicals showed moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These derivatives were more effective than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antilipase Activities

Another study demonstrated the antimicrobial, antilipase, and antiurease activities of certain compounds containing a thiadiazole nucleus, similar to the compound . This indicates potential applications in combating microbial infections and in the study of enzyme inhibition (Başoğlu et al., 2013).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities. Some of these compounds exhibited substantial mortality rates against Bursaphelenchus xylophilus, a nematode pest, suggesting potential applications in agriculture or pest control (Liu et al., 2022).

Acetyl- and Butyrylcholinesterase Inhibition

Compounds with a 1,3,4-oxadiazole structure have been identified as potential inhibitors of acetyl- and butyrylcholinesterase. This implies possible therapeutic applications in treating conditions like dementias or myasthenia gravis (Pflégr et al., 2022).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include 1,2,4-oxadiazole structures, has shown activity against Mycobacterium tuberculosis. This suggests potential uses in developing treatments for tuberculosis (Gezginci et al., 1998).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-oxadiazoles, have shown angiotensin II receptor antagonistic activities. This points to potential applications in cardiovascular therapeutics (Kohara et al., 1996).

Properties

IUPAC Name

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c1-7-9(20-17-14-7)10(18)13-12-16-15-11(19-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYIHJQXUUWOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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